molecular formula C13H13N5O3S B2583110 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034301-77-2

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2583110
CAS RN: 2034301-77-2
M. Wt: 319.34
InChI Key: GALFZCQEPBBWDO-UHFFFAOYSA-N
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Description

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrazin ring, a pyrazole ring, and a sulfonamide group . These components are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. It contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a pyrazin ring (a six-membered ring with four carbon atoms and two nitrogen atoms), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo reactions at the oxygen atom or the carbon atoms adjacent to it. The pyrazin and pyrazole rings, containing nitrogen atoms, could potentially participate in a variety of reactions involving these nitrogen atoms or the adjacent carbon atoms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Supramolecular Chemistry : Research into similar furan and pyrazole derivatives emphasizes their structural uniqueness, enabling significant twists and supramolecular chain formations through hydrogen bonding. This property could be leveraged in designing novel materials or catalysts with specific functionalities (Asiri et al., 2012).

Antibacterial Agents : The synthesis of new heterocyclic compounds containing sulfonamido moieties, similar to the core structure of the compound , has shown potential as antibacterial agents. This suggests that N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide could be explored for its antimicrobial properties (Azab et al., 2013).

Biological Evaluation

Cyclooxygenase-2 Inhibition : Pyrazole derivatives, particularly those incorporating sulfonamide groups, have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This suggests possible research avenues into the anti-inflammatory properties of similar compounds (Penning et al., 1997).

Potential Applications in Material Science

Corrosion Inhibition : Compounds featuring furan and sulfonamide groups have been tested as corrosion inhibitors for metals in acidic environments. This indicates a potential application of the compound in developing new materials that protect against corrosion (Sappani & Karthikeyan, 2014).

Drug Development and Catalysis

Drug Development : The structure-activity relationships explored in sulfonamide-containing pyrazole derivatives for drug development, particularly as COX-2 inhibitors, suggest a pathway for investigating the compound in therapeutic contexts (Penning et al., 1997).

Catalysis : The unique reactivity of furan and pyrazole derivatives in forming supramolecular structures and engaging in complex chemical reactions points to their potential as catalysts or in catalysis-related research, possibly in creating novel reactions or enhancing reaction efficiencies (Asiri et al., 2012).

properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-18-9-10(7-16-18)22(19,20)17-8-11-13(15-5-4-14-11)12-3-2-6-21-12/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALFZCQEPBBWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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